molecular formula C19H19ClN6O B5961616 2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone

2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone

Cat. No.: B5961616
M. Wt: 382.8 g/mol
InChI Key: OHJLEUZUSRFQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloroanilino group, and a pyrrolidinyl-pyrimidinyl moiety

Preparation Methods

The synthesis of 2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the chloroanilino group and the pyrrolidinyl-pyrimidinyl moiety. Common reagents used in these reactions include chlorinating agents, pyrrolidine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-chloroanilino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-chloroanilino)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-12-13(11-21-19(22-12)26-8-4-5-9-26)16-10-17(27)25-18(24-16)23-15-7-3-2-6-14(15)20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJLEUZUSRFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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